molecular formula C13H18N2O2 B15054734 (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate

Cat. No.: B15054734
M. Wt: 234.29 g/mol
InChI Key: ZSIMEKCEGXWPDZ-PWSUYJOCSA-N
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Description

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with an amino group and a methyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The amino and methyl groups are introduced through selective functionalization reactions.

    Benzyl Protection: The carboxylate group is protected using a benzyl group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and safety. Continuous-flow methods offer advantages such as better temperature control, reduced reaction times, and improved scalability .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrrolidines .

Scientific Research Applications

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-,12+/m1/s1

InChI Key

ZSIMEKCEGXWPDZ-PWSUYJOCSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(CC1N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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